6-(Naphthalen-2-yloxy)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

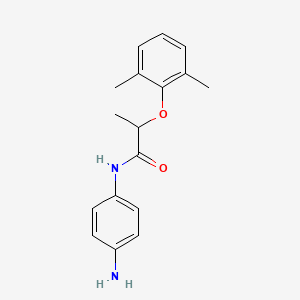

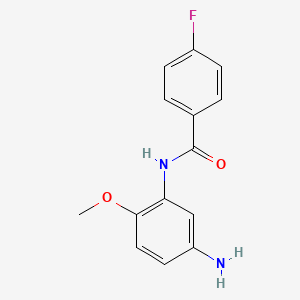

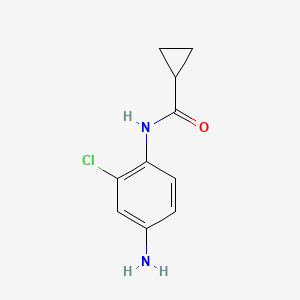

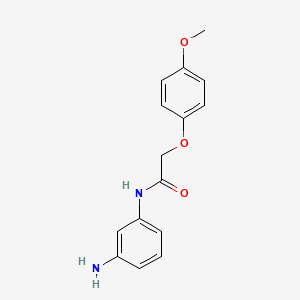

“6-(Naphthalen-2-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C15H12N2O . It is also known as "6- (2-naphthyloxy)-3-pyridinamine" .

Molecular Structure Analysis

The molecular weight of “6-(Naphthalen-2-yloxy)pyridin-3-amine” is 236.27 . The InChI code for this compound is "1S/C15H12N2O/c16-13-6-8-15(17-10-13)18-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,16H2" .Physical And Chemical Properties Analysis

“6-(Naphthalen-2-yloxy)pyridin-3-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

CDK2 Inhibitor and Anti-Proliferative Activity

- Application : Used in the design and synthesis of new pyridine, pyrazoloyridine, and furopyridine derivatives as inhibitors of the CDK2 enzyme, with significant anti-proliferative activity against various human cancer cell lines.

- Details : A study demonstrated the potential of 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine as a CDK2 inhibitor and its effectiveness in inhibiting different human cancer cell lines such as HCT-116, MCF-7, HepG2, and A549 (Abdel-Rahman et al., 2021).

Crystallographic Studies

- Application : Investigated in crystallography to study molecular structure and interactions.

- Details : A crystallographic study of 6-Nicotinamido-2-naphthoic acid highlighted the near coplanar arrangement of the naphthalene ring system and the pyridin-3-yl rings (Song & Lee, 2012).

Key Intermediate for Synthesis of Kinase Inhibitors

- Application : Serves as a key intermediate in the synthesis of kinase inhibitors.

- Details : The compound was used in the synthesis of BIRB 1017, a potent p38 MAP kinase inhibitor (Lu et al., 2013).

Synthesis of Polyfunctional Derivatives

- Application : Precursor for the synthesis of a variety of polyfunctional derivatives.

- Details : Used for synthesizing diverse compounds like pyrazolonaphthyridines, pentaazanaphthalenes, and heptaazaphenanthrene derivatives (Aly, 2006).

Formation of New Ring Systems

- Application : Contributed to the formation of new ring systems involving phosphorus, sulfur, and nitrogen.

- Details : Involved in the synthesis of new compounds with unique structural characteristics (Kilian et al., 1999).

Luminescence in Coordination Compounds

- Application : Influences luminescence in mixed-ligands coordination compounds.

- Details : Its coordination modes and configurations affected the luminescent properties of Cd(II) coordination compounds (Han et al., 2017).

Co-crystallization Studies

- Application : Examined in co-crystallization studies to understand molecular interactions.

- Details : Used in the study of co-crystallization with other compounds, revealing insights into molecular linkage through hydrogen bonding (Asiri et al., 2010).

Fluorinated Polyimide Synthesis

- Application : Utilized in the synthesis of novel fluorinated polyimides.

- Details : Played a role in the development of new fluorinated polyimides, contributing to advancements in polymer science (Chung & Hsiao, 2008).

Safety and Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

6-naphthalen-2-yloxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-13-6-8-15(17-10-13)18-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMGQSEKKURHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Naphthalen-2-yloxy)pyridin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)